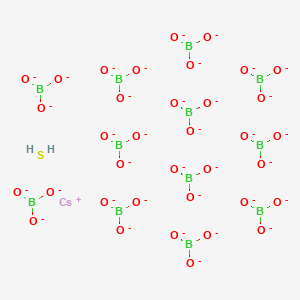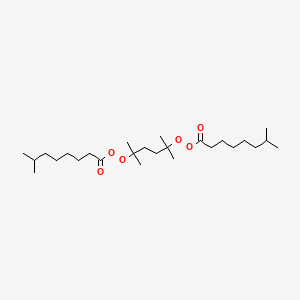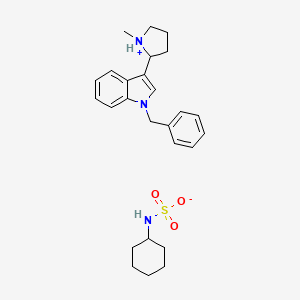
Isooctyl ((tributylstannyl)thio)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isooctyl ((tributylstannyl)thio)acetate is an organotin compound with the molecular formula C22H46O2SSn. It is also known as acetic acid, ((tributylstannyl)thio)-, isooctyl ester. This compound is characterized by the presence of a tin atom bonded to three butyl groups and a thioacetate group, which is further esterified with isooctyl alcohol. Organotin compounds like this compound are widely used in various industrial and research applications due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isooctyl ((tributylstannyl)thio)acetate can be synthesized through the esterification of acetic acid with isooctyl alcohol in the presence of tributylstannyl thioacetate. The reaction typically involves the following steps:
Esterification Reaction: Acetic acid reacts with isooctyl alcohol in the presence of a catalyst, such as sulfuric acid, to form isooctyl acetate.
Thioesterification: Isooctyl acetate is then reacted with tributylstannyl thioacetate under controlled conditions to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification and thioesterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Isooctyl ((tributylstannyl)thio)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioacetate group to a thiol group.
Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted organotin compounds.
Applications De Recherche Scientifique
Isooctyl ((tributylstannyl)thio)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers, coatings, and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of isooctyl ((tributylstannyl)thio)acetate involves its interaction with molecular targets through the tin atom. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with various substrates, leading to the formation of new chemical entities. The molecular pathways involved include the activation of sulfur and tin centers, facilitating various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributyltin acetate: Similar in structure but lacks the isooctyl group.
Tributyltin chloride: Contains a chloride group instead of the thioacetate group.
Tributyltin oxide: Contains an oxide group instead of the thioacetate group.
Uniqueness
Isooctyl ((tributylstannyl)thio)acetate is unique due to the presence of both the isooctyl and thioacetate groups, which confer distinct chemical properties. These properties make it particularly useful in specific synthetic applications and research studies, where other organotin compounds may not be as effective.
Propriétés
Numéro CAS |
26896-31-1 |
|---|---|
Formule moléculaire |
C22H46O2SSn |
Poids moléculaire |
493.4 g/mol |
Nom IUPAC |
6-methylheptyl 2-tributylstannylsulfanylacetate |
InChI |
InChI=1S/C10H20O2S.3C4H9.Sn/c1-9(2)6-4-3-5-7-12-10(11)8-13;3*1-3-4-2;/h9,13H,3-8H2,1-2H3;3*1,3-4H2,2H3;/q;;;;+1/p-1 |
Clé InChI |
YOAWISBAEFEJRW-UHFFFAOYSA-M |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)SCC(=O)OCCCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1,1'-[1H-Imidazol-3-ium-1,3-diyldi(hexane-6,1-diyl)]bis(3-benzyl-1H-imidazol-3-ium) trifluoride](/img/structure/B13745355.png)





![3,4,4a,10b-tetrahydro-2,2-dimethyl-2H-Naphtho[1,2-b]pyran-5,6-dione](/img/structure/B13745396.png)

